Cyclopropanesulfonyl fluoride
Overview
Description
Cyclopropanesulfonyl fluoride is an organosulfur compound with the molecular formula C3H5FO2S. It is characterized by a cyclopropane ring bonded to a sulfonyl fluoride group.
Mechanism of Action
Target of Action
Cyclopropanesulfonyl fluoride is a compound that has been found to interact with proteins and nucleic acids . The sulfonyl fluoride motif in the compound can be used as a connector for the assembly of -SO2- linked small molecules with these targets . This interaction is crucial in various physiological activities related to biological and medical systems.
Mode of Action
The mode of action of this compound is primarily through its electrophilic properties . As an electrophilic warhead, it possesses a balance of reactivity and stability that is attractive for applications in medicinal chemistry and chemical biology . It interacts with its targets, causing changes at the molecular level that can have significant effects on the function of the target molecules .
Biochemical Pathways
For instance, fluoride is a well-known G protein activator . The activation of heterotrimeric GTP-binding proteins by fluoride requires trace amounts of Al3+ or Be2+ ions .
Pharmacokinetics
It is known that the pharmacokinetics of fluoride, a component of the compound, are primarily governed by ph and storage in bone . HF, a form of fluoride, diffuses across cell membranes far more easily than fluoride ion . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For instance, it plays a significant role in fluorescent sensing within cellular systems. More research is needed to fully understand the range of effects resulting from the action of this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the balance between HF and fluoride ion, which can in turn influence the compound’s ability to diffuse across cell membranes . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Cyclopropanesulfonyl fluoride plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds and the protection of functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of heterocycles and pharmaceuticals. The sulfonyl fluoride motif in this compound can be used as a connector for the assembly of -SO₂- linked small molecules with proteins or nucleic acids . This interaction is crucial in click chemistry, where it provides a complementary approach to using amides and phosphate groups as linkers .
Cellular Effects
This compound has varying effects on different types of cells and cellular processes. It influences cell function by acting as an enzyme inhibitor, particularly targeting enzymes involved in glycolysis and protein synthesis . At higher concentrations, it can cause oxidative stress, organelle damage, and apoptosis in single cells . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cellular energetics and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the sulfonyl fluoride motif. This motif can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation . The compound’s high reactivity allows it to modify proteins and nucleic acids, thereby altering their function and gene expression . These interactions are essential for its role in click chemistry and other biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its stability and reactivity, which makes it suitable for long-term studies . Its high reactivity also means that it can degrade over time, leading to changes in its effects on cellular function . In vitro and in vivo studies have shown that this compound can cause long-term effects on cellular metabolism and function, particularly at higher concentrations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can act as a catalyst and scavenger, facilitating various biochemical reactions. At higher doses, it can cause toxic or adverse effects, including oxidative stress, organelle damage, and apoptosis . Threshold effects have been observed, where the compound’s impact on cellular function increases significantly beyond a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of fluorinated compounds . It interacts with enzymes such as fluorinase, which catalyzes the formation of C-F bonds in organic molecules . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in these pathways is crucial for its applications in pharmaceuticals and other biochemical fields .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s high reactivity allows it to accumulate in specific cellular compartments, where it can exert its biochemical effects . These interactions are essential for its role in click chemistry and other applications .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may localize to the nucleus, mitochondria, or other organelles, where it can modify proteins and nucleic acids . These localization patterns are crucial for its function in biochemical reactions and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanesulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of cyclopropanesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile. The reaction typically proceeds under mild conditions and yields the desired sulfonyl fluoride .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the development of greener and more sustainable methods is an ongoing area of research .
Chemical Reactions Analysis
Types of Reactions: Cyclopropanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: While direct oxidation or reduction of this compound is less common, its derivatives can undergo these reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Click Chemistry: The reactions often involve the use of catalysts such as copper(I) iodide (CuI) and proceed under mild conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Cyclopropanesulfonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Cyclopropanesulfonyl fluoride can be compared with other sulfonyl fluorides, such as:
- Ethenesulfonyl fluoride
- Perfluoro-1-butanesulfonyl fluoride
- 4-Nitrobenzenesulfonyl fluoride
- 4-(Bromomethyl)benzenesulfonyl fluoride
- 4-(Acetylamino)benzenesulfonyl fluoride
- 5-Chloro-2-thiophenesulfonyl fluoride
- 2-(2-Propyn-1-yloxy)ethanesulfonyl fluoride
- 2-Fluorobenzenesulfonyl fluoride
- 1,3-Benzenedisulfonyl fluoride .
Uniqueness: this compound is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic and biological applications .
Properties
IUPAC Name |
cyclopropanesulfonyl fluoride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO2S/c4-7(5,6)3-1-2-3/h3H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOPREDCDIARJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801307609 | |
Record name | Cyclopropanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-49-1 | |
Record name | Cyclopropanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801307609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopropanesulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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